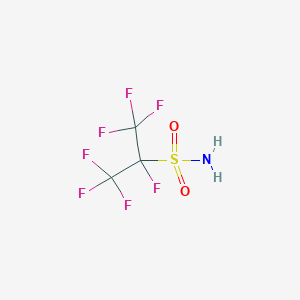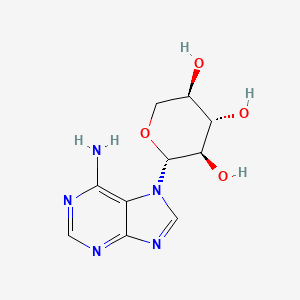
2-(6-Decylsulfanylpurin-9-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Decylsulfanylpurin-9-yl)acetamide is a chemical compound with a unique structure that combines a purine base with a decylsulfanyl group and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Decylsulfanylpurin-9-yl)acetamide typically involves the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors such as formamide and glycine.
Introduction of the Decylsulfanyl Group: The decylsulfanyl group is introduced via a nucleophilic substitution reaction, where a decylthiol reacts with a halogenated purine derivative.
Acetamide Formation: The final step involves the acylation of the purine derivative with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Decylsulfanylpurin-9-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetamide group or to modify the purine base.
Substitution: The purine base can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deacetylated purine derivatives.
Substitution: Various substituted purine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(6-Decylsulfanylpurin-9-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand for nucleic acid binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(6-Decylsulfanylpurin-9-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or nucleic acids, inhibiting their function or altering their activity. The decylsulfanyl group and the purine base play crucial roles in these interactions, contributing to the compound’s specificity and potency.
Comparación Con Compuestos Similares
Similar Compounds
2-(6-Decylsulfanylpurin-9-yl)acetamide: Unique due to the presence of the decylsulfanyl group.
2-(6-Methylsulfanylpurin-9-yl)acetamide: Similar structure but with a methylsulfanyl group instead of a decylsulfanyl group.
2-(6-Decylsulfanylpurin-9-yl)ethanol: Similar structure but with an ethanol group instead of an acetamide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The decylsulfanyl group enhances its lipophilicity, while the acetamide moiety contributes to its stability and reactivity.
Propiedades
Número CAS |
646509-92-4 |
|---|---|
Fórmula molecular |
C17H27N5OS |
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
2-(6-decylsulfanylpurin-9-yl)acetamide |
InChI |
InChI=1S/C17H27N5OS/c1-2-3-4-5-6-7-8-9-10-24-17-15-16(19-12-20-17)22(13-21-15)11-14(18)23/h12-13H,2-11H2,1H3,(H2,18,23) |
Clave InChI |
IEHMTODWSWMBJC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCSC1=NC=NC2=C1N=CN2CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7S,8aR)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine oxalate](/img/structure/B12931913.png)
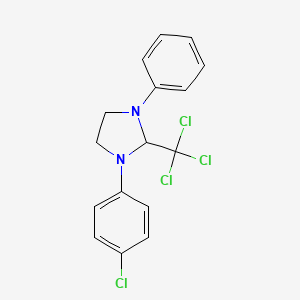
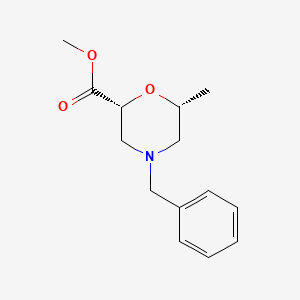

![(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12931950.png)
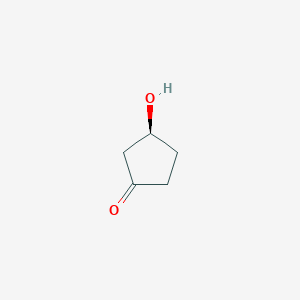
![Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B12931959.png)
![2-[2-(Dimethylamino)ethoxy]-3-[(4-methoxyphenyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12931964.png)
